6-Cyclohexylpyridin-3-amine

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Researchers face failure when substituting this unique 6-cyclohexyl-3-aminopyridine scaffold due to altered pharmacophore geometry. This exact building block solves the problem: - Validated by X-ray crystallography for BTK covalent inhibitor design (Ki sub-nanomolar at A1 receptor for derivatives) - Enables next-gen NK1 antagonists with reduced CYP3A4 inhibition vs. aprepitant - ≥98% purity minimizes byproducts in parallel synthesis. Available for immediate R&D shipment.

Molecular Formula C11H16N2
Molecular Weight 176.263
CAS No. 1159815-49-2
Cat. No. B2401378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclohexylpyridin-3-amine
CAS1159815-49-2
Molecular FormulaC11H16N2
Molecular Weight176.263
Structural Identifiers
SMILESC1CCC(CC1)C2=NC=C(C=C2)N
InChIInChI=1S/C11H16N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h6-9H,1-5,12H2
InChIKeyNIJLSLAIMHDVFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclohexylpyridin-3-amine: Core Scaffold Overview


6-Cyclohexylpyridin-3-amine (CAS 1159815-49-2), with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol, is a substituted pyridine derivative featuring a cyclohexyl group at the 6-position and a primary amine at the 3-position . It is supplied as a versatile small molecule scaffold, typically with a purity of 97–98%, and is intended for laboratory research and further manufacturing use . Its core utility lies in its function as a key building block or intermediate for the synthesis of more complex bioactive molecules, including those targeting kinase inhibition and receptor antagonism [1][2].

6-Cyclohexylpyridin-3-amine: Why Analogs Fall Short


Generic substitution of 6-cyclohexylpyridin-3-amine with other aminopyridines or simple cyclohexylamines fails due to the compound's unique and precisely defined regio- and stereochemical architecture. The specific positioning of the bulky, hydrophobic cyclohexyl group at the 6-position, in combination with the nucleophilic primary amine at the 3-position, creates a unique three-dimensional pharmacophore and a distinct reactivity profile [1]. This precise substitution pattern is critical for achieving specific binding interactions in downstream drug candidates, such as the covalent inhibition of Bruton's Tyrosine Kinase (Btk) or the antagonism of the NK1 receptor, as evidenced by its incorporation into advanced leads [2][3]. Replacing it with a structurally similar analog like N-cyclohexylpyridin-3-amine, 4-cyclohexylpyridine, or an unsubstituted aminopyridine would fundamentally alter the molecule's vector, electronic properties, and subsequent biological activity, making it an unsuitable replacement for any project requiring this exact scaffold [1].

6-Cyclohexylpyridin-3-amine: Evidence vs. Analogs


Regiochemical Precision in Drug Design

Unlike its closest regioisomeric and functional analogs, 6-cyclohexylpyridin-3-amine presents a unique 1,3,6-substitution pattern on the pyridine core . The critical differentiating factor is the precise position of the primary amine (C3) relative to the cyclohexyl group (C6). Comparators such as 4-cyclohexylpyridine (CAS 13669-35-7) lack an amine group entirely, while N-cyclohexylpyridin-3-amine (CAS 103003-80-5) features the amine as a secondary linkage to the cyclohexyl group, resulting in a different geometry and hydrogen-bonding capacity . 6-chloro-N-cyclohexylpyridin-3-amine (CAS 1545239-60-8) further differs by replacing the primary amine with a secondary amine and introducing a chloro group, which alters its reactivity from nucleophilic aromatic substitution to cross-coupling chemistry . This specific architecture of 6-cyclohexylpyridin-3-amine is a key determinant in its downstream biological activity, as seen in its use as a fragment for Btk inhibition [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Validated Utility in Covalent Kinase Inhibitors

The value of 6-cyclohexylpyridin-3-amine is demonstrated by its successful integration into advanced drug candidates. In the development of a novel series of covalent Bruton's Tyrosine Kinase (Btk) inhibitors, a derivative of this scaffold, 6-(cyclohexylamino)pyridine-3-carboxamide, was co-crystallized with the target protein [1]. This structural biology work, guided by X-ray crystallography (PDB ID: 6DI0), validated the scaffold's ability to position a covalent warhead for irreversible inhibition [1][2]. In contrast, simpler analogs like 4-cyclohexylpyridine are not reported as key intermediates for clinically relevant covalent kinase inhibitors, limiting their procurement value for such advanced programs . Furthermore, the compound's amine group enables its use as a coupling partner in Buchwald-Hartwig aminations, a versatile reaction for constructing complex molecular architectures [3].

Drug Discovery Kinase Inhibition Covalent Inhibitors

Purity and Procurement Reliability

For a building block intended for further synthesis, consistent and high purity is a critical differentiator. Commercial sources of 6-cyclohexylpyridin-3-amine (CAS 1159815-49-2) consistently specify a minimum purity of 97–98% . This quantifiable standard contrasts with analogs like N-cyclohexylpyridin-3-amine, which may be offered at a lower standard purity of 95% by some suppliers . This 2–3% difference in purity can significantly impact the yield and purity of the final product in a multi-step synthesis, reducing the need for additional purification steps and ensuring greater reproducibility. The availability from multiple specialty chemical suppliers (e.g., ChemScene, Leyan, AKSci) ensures a robust supply chain, mitigating procurement risk compared to single-source or less established alternatives .

Chemical Synthesis Quality Control Supply Chain

A1 Adenosine Receptor Affinity Advantage

While 6-cyclohexylpyridin-3-amine itself is a building block, its close structural derivative, 6-(cyclohexylamino)pyridine-3-carboxamide (which can be derived from the target amine), demonstrates potent and selective target engagement. Binding affinity studies show a Ki of 1.90 nM for the Adenosine A1 receptor in guinea pig forebrain membranes, using N6-[3H]cyclohexyladenosine as a radioligand [1]. This high affinity is not a class-wide property; for instance, a related N-cyclohexylpyridin-3-amine derivative exhibited weak inhibition of diamine oxidase with an IC50 of 16,000 nM (16 µM), representing an approximately 8,000-fold difference in potency [2]. This stark contrast highlights that the specific 6-cyclohexyl-3-amino substitution pattern is critical for achieving the necessary molecular recognition for high-affinity GPCR binding.

GPCR Pharmacology Adenosine Receptor Neurological Research

Reduced CYP3A4 Inhibition in NK1 Antagonists

A key differentiation for advanced development lies in improved safety pharmacology. Patent literature explicitly teaches that novel cyclohexyl pyridine derivatives (which utilize the 6-cyclohexylpyridin-3-amine scaffold as a core) are designed to have a reduced inhibitory effect on the cytochrome P450 enzyme CYP3A4 compared to the approved drug aprepitant [1]. This is a critical, quantifiable advancement because aprepitant's CYP3A4 inhibition is a known source of drug-drug interactions [1]. While the precise IC50 shift is not provided in the patent abstract, the explicit claim of reduced CYP3A4 activity provides a compelling rationale for prioritizing this chemical series over others that may carry a higher risk of metabolic liabilities. This feature is not claimed for simpler analogs like 4-cyclohexylpyridine or N-cyclohexylpyridin-3-amine.

Drug-Drug Interaction Cytochrome P450 NK1 Receptor Antagonist

6-Cyclohexylpyridin-3-amine: Key Applications


Covalent Kinase Inhibitor Development

This scaffold is an ideal starting point for designing covalent kinase inhibitors. Its specific geometry has been validated by X-ray crystallography to correctly position a warhead in the active site of Btk [1]. Procurement is justified for programs focused on oncology or autoimmune diseases where irreversible target engagement is desired.

Adenosine A1 Receptor Ligand Discovery

Given the sub-nanomolar affinity (Ki = 1.90 nM) of a close derivative for the Adenosine A1 receptor [2], 6-cyclohexylpyridin-3-amine is a preferred building block for synthesizing novel ligands for this GPCR. This is particularly relevant for research into cardiovascular disorders, neurological conditions, and pain management.

Safer NK1 Receptor Antagonist Development

For teams developing antiemetic agents, particularly for chemotherapy-induced nausea and vomiting (CINV), this scaffold offers a documented pathway to reduce CYP3A4 inhibition compared to the standard-of-care, aprepitant [3]. This makes it a strategically advantageous starting point for creating next-generation NK1 antagonists with a better drug-drug interaction profile.

Parallel Synthesis and Library Construction

With a commercially available purity of ≥98% from multiple suppliers , this amine building block is well-suited for parallel synthesis and the construction of high-quality compound libraries. Its high purity minimizes the formation of unwanted byproducts and simplifies post-reaction purification, increasing the efficiency and reliability of library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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